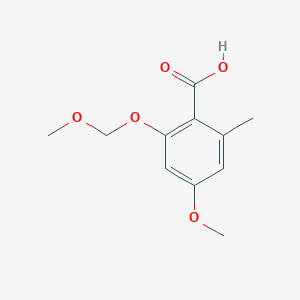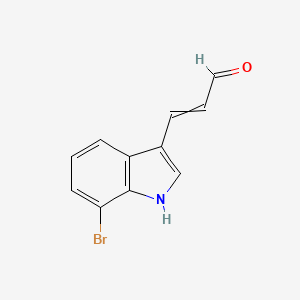
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol is a chemical compound known for its unique structure and properties It belongs to the class of tetrahydronaphthalenes, which are characterized by a partially hydrogenated naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the hydroboration of a trisubstituted alkene, followed by oxidation to yield the desired product . The reaction conditions typically include the use of hydroborating agents such as borane or its derivatives, followed by oxidation with hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The asymmetric hydroboration approach has been highlighted as an efficient method for large-scale synthesis . This method not only provides high enantioselectivity but also allows for the production of significant quantities of the compound, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl and hexyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of benzyl or hexyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-5,6,7,8-tetrahydronaphthalen-1-ol
- 3-Hexyl-5,6,7,8-tetrahydronaphthalen-1-ol
- 2-Benzyl-3-hexyl-1-naphthol
Uniqueness
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both benzyl and hexyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
917774-48-2 |
|---|---|
Fórmula molecular |
C23H30O |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C23H30O/c1-2-3-4-8-13-20-17-19-14-9-10-15-21(19)23(24)22(20)16-18-11-6-5-7-12-18/h5-7,11-12,17,24H,2-4,8-10,13-16H2,1H3 |
Clave InChI |
NDTUELHMOFYFJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=C2CCCCC2=C1)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)

![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
